Pyruvic oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

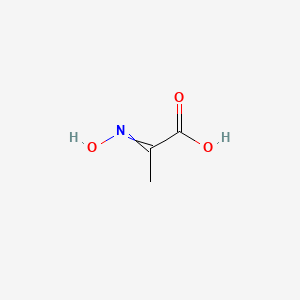

Pyruvic oxime, also known as this compound, is a useful research compound. Its molecular formula is C3H5NO3 and its molecular weight is 103.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Heterotrophic Nitrification

Microbial Metabolism

Pyruvic oxime serves as an intermediate in the nitrification process conducted by certain bacteria, notably Alcaligenes faecalis and Cupriavidus pauculus. These microorganisms utilize this compound to convert ammonia into nitrite, a crucial step in nitrogen cycling.

-

Case Study: Alcaligenes faecalis

Research has demonstrated that Alcaligenes faecalis can oxidize this compound to nitrite, facilitating the heterotrophic nitrification process. The enzyme responsible for this reaction, this compound dioxygenase, requires molecular oxygen and catalyzes the conversion of this compound into nitrite and pyruvate . -

Case Study: Cupriavidus pauculus

Another study focused on Cupriavidus pauculus, which exhibited the ability to heterotrophically nitrify using this compound as a substrate. The bacterium was characterized for its resistance to copper and nickel while effectively nitrifying the organic substrate . This indicates potential applications in bioremediation where metal resistance is essential.

Biochemical Pathways

Oxidation Pathways

The oxidation of this compound is significant for understanding microbial metabolism. Studies indicate that the oxidation pathway does not involve initial hydrolysis but rather direct oxidation leading to nitrite production .

- Enzymatic Activity

The activity of this compound dioxygenase has been characterized through various experiments, revealing its efficiency and specificity towards this compound compared to other reductants . The enzyme's kinetic properties, such as Km values, have been documented, showcasing its substrate affinity .

Environmental Applications

Bioremediation Potential

Given its role in nitrification and metal resistance, this compound offers promising applications in environmental biotechnology. The ability of certain bacteria to metabolize this compound while resisting heavy metals suggests its use in bioremediation strategies aimed at contaminated sites.

- Table: Microbial Characteristics Related to this compound

| Microorganism | Nitrification Capability | Metal Resistance | Application Potential |

|---|---|---|---|

| Alcaligenes faecalis | Yes | Low | Nitrogen cycling |

| Cupriavidus pauculus | Yes | High | Bioremediation |

Structural Insights

Enzyme Characterization

The structural characterization of this compound dioxygenase has provided insights into its catalytic mechanisms. Studies have revealed that this enzyme possesses unique features such as an aldolase backbone and an oxygen tunnel, which facilitate its function .

- Structural Analysis Findings:

- Molecular Weight: Approximately 30 kDa

- Active Site Composition: Nonheme iron atoms essential for activity

- Reaction Products: Nitrite and pyruvate

Properties

Molecular Formula |

C3H5NO3 |

|---|---|

Molecular Weight |

103.08 g/mol |

IUPAC Name |

2-hydroxyiminopropanoic acid |

InChI |

InChI=1S/C3H5NO3/c1-2(4-7)3(5)6/h7H,1H3,(H,5,6) |

InChI Key |

MVGBKLTYYAYYGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C(=O)O |

Synonyms |

2-oximinopropanoic acid 2-oximinopropanoic acid, ion (1-) pyruvatoxime pyruvic oxime |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.